molecular formula C17H24BrNO3 B1420928 Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate CAS No. 1121627-19-7

Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate

Cat. No. B1420928
M. Wt: 370.3 g/mol
InChI Key: BTODOCWWAILSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24BrNO3 . It is used in various applications and research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . For example, the molecule of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.29 g/mol . It has a boiling point of 429.4°C at 760 mmHg and a melting point of 50.5-52.5°C . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is recognized as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound involves steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions. The significance of the PI3K/AKT/mTOR pathway in cancer therapy highlights the potential of such intermediates in developing drugs to overcome resistance problems in cancer treatments (Zhang et al., 2018).

Intermediate in Biologically Active Compounds

Another similar compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involves tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and confirms the structure through MS and 1H NMR spectrum analysis (Kong et al., 2016).

X-ray Crystallography Studies

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have been studied via X-ray crystallography, revealing structural details such as the axial orientation of side chains and molecular packing influenced by hydrogen bonds. These insights are crucial for understanding the compound's chemical behavior and potential applications in designing new molecules (Didierjean et al., 2004).

Development of Antagonists and Agonists

Compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate are key intermediates in synthesizing Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis route and structure determination through MS and 1HNMR highlight the compound's role in medicinal chemistry (Wang et al., 2015).

Structural Characterization and Biological Evaluation

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, including its crystal structure and biological activities like antibacterial and anthelmintic effects, demonstrate the diverse applications of tert-butyl piperidine-1-carboxylate derivatives in biological research and drug development (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 4-[(2-bromophenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-14(9-11-19)21-12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTODOCWWAILSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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